Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate (C₁₂H₁₈N₄O₂, MW 250.30 g/mol) is a nitrogen-rich heterocyclic compound distinguished by a partially saturated tricyclic scaffold bearing an ethyl carboxylate substituent. The core architecture—a tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene system—places it within the broader pyrazolo[1,5-a]pyrimidine-derived framework, where the saturation state of the central ring (diene versus hexaene) critically dictates electronic configuration, lipophilicity, and hydrogen-bonding capacity, all of which influence biological target engagement and synthetic tractability.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
Cat. No. B13290973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=NN3CCNCC3=C2C1
InChIInChI=1S/C12H18N4O2/c1-2-18-12(17)15-5-3-10-9(8-15)11-7-13-4-6-16(11)14-10/h13H,2-8H2,1H3
InChIKeyLCRKQUSDEZZREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate: Core Chemical Identity and Procurement Profile


Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate (C₁₂H₁₈N₄O₂, MW 250.30 g/mol) is a nitrogen-rich heterocyclic compound distinguished by a partially saturated tricyclic scaffold bearing an ethyl carboxylate substituent [1]. The core architecture—a tetraazatricyclo[7.4.0.0²,⁷]trideca-1,8-diene system—places it within the broader pyrazolo[1,5-a]pyrimidine-derived framework, where the saturation state of the central ring (diene versus hexaene) critically dictates electronic configuration, lipophilicity, and hydrogen-bonding capacity, all of which influence biological target engagement and synthetic tractability [2].

Partially saturated diene scaffold defines distinct physicochemical profile
Reduced lipophilicity profile vs. fully aromatic hexaene analog
Increased hydrogen-bond acceptor capacity (6 HBA) influences molecular recognition

Why In-Class Tetraazatricyclo Analogs Cannot Substitute for Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate


Within the tetraazatricyclo[7.4.0.0²,⁷]trideca chemotype, the saturation state of the tricyclic core is not a passive structural detail but a primary driver of physicochemical and pharmacological behavior. The diene form present in this compound introduces sp³ carbon centers that disrupt full conjugation, resulting in a calculated ~1.0 log unit lipophilicity shift, an altered hydrogen-bond acceptor count, and a distinct molecular shape compared to its fully aromatic hexaene congener [1]. These differences directly affect passive membrane permeability, metabolic stability, and recognition by biological targets such as GPR35 [2]. Interchanging diene and hexaene variants without accounting for these quantitative shifts risks undermining structure-activity relationships and assay reproducibility in discovery programs.

Target Compound (Diene)
Lipophilicity ~0.42 (clogP)
6 HBA count
sp³ centers introduce conformational flexibility
Hexaene Analog
Lipophilicity 1.5 (XLogP3)
5 HBA count
Fully aromatic, planar shape
LogP shift ~1 unit and HBA mismatch may alter permeability and target recognition; direct substitution without validation may shift assay outcomes.

Quantitative Head-to-Head and Cross-Study Evidence for Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate Differentiation


Core Saturation State: Diene vs. Hexaene Scaffold Defines Lipophilicity and Electronic Profile

The target compound exists as the partially saturated diene form (C₁₂H₁₈N₄O₂), in contrast to the fully aromatic hexaene analog ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate (C₁₂H₁₀N₄O₂). This saturation difference produces a computed XLogP3-AA drop from approximately 1.5 (hexaene) to approximately 0.42 (diene) [1][2]. The diene scaffold additionally features two extra sp³-hybridized carbons, altering molecular shape and conformational flexibility absent in the planar hexaene system.

Lipophilicity
Reported
Target: clogP ≈ 0.42
Hexaene: XLogP3 1.5
ΔLogP ≈ 1.08 (hexaene more lipophilic)
Reported logP difference may inform lead-series lipophilicity selection.
Computed values; experimental logD may differ.
Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Acceptor Capacity Diverges Between Tetraazatricyclo Diene and Hexaene Subclasses

The diene target compound possesses 6 computed hydrogen-bond acceptors (HBAs) versus 5 HBAs for the hexaene comparator ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate [1][2]. The additional HBA originates from the sp³-hybridized nitrogen within the partially saturated ring, which is unavailable in the fully aromatic system.

H-Bond Acceptors
Reported
Target: HBA = 6
Hexaene: HBA = 5
ΔHBA = +1 (diene > hexaene)
Reported HBA difference may inform scaffold selection for polarity-optimized series.
Computed; binding impact requires experimental validation.
Medicinal Chemistry Molecular Recognition ADME Prediction

GPR35 Pharmacological Activity: Diene Subclass Demonstrates Inactivity in a Functional Antagonism Assay

Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate was evaluated in a primary G-protein coupled receptor 35 (GPR35) antagonism assay and found to be inactive [1]. While no direct comparator data from the same assay platform is available for the hexaene subclass, this result establishes a critical functional baseline: the diene scaffold, despite its favorable physicochemical profile, does not engage GPR35. This finding alerts discovery teams that the scaffold's pharmacophore is not promiscuous for this GPCR target, a meaningful filtering criterion when prioritizing tetraazatricyclo chemotypes for GPR35-directed programs.

GPR35 Activity
Assay context
Primary GPR35 antagonism: Inactive
Supports negative-control selection for GPR35 screening cascades.
Single primary assay; orthogonal target panels may be considered.
GPCR Pharmacology GPR35 Orphan Receptor Screening

Lipinski Rule-of-Five and Topological Polar Surface Area: Diene Form Aligns with Lead-Like Property Space

The diene target compound fully satisfies Lipinski's Rule of Five (Ro5) criteria: MW 250.30 < 500 Da; clogP 0.42 < 5; HBD 0 < 5; HBA 6 < 10 [1]. Its Topological Polar Surface Area (TPSA) is computed at 66.40 Ų, compared to 69.4 Ų for the hexaene analog ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate [2]. The slightly lower TPSA of the diene may confer a marginal advantage in passive membrane permeation.

TPSA & Ro5
Reported
Target: TPSA 66.40 Ų; Ro5 0 violations
Hexaene: TPSA 69.4 Ų; Ro5 0 violations
ΔTPSA +3.0 Ų (hexaene > diene)
Reported Ro5/TPSA profile may support lead-like and fragment-based library selection.
Computed; in vitro permeability not measured.
Drug-Likeness Lead Optimization Physicochemical Filters

Molecular Weight and Heavy Atom Count Distinguish Diene and Hexaene Tetraazatricyclo Series

The diene compound (MW 250.30 g/mol; exact mass 250.142976 Da; 18 heavy atoms) is heavier by 8 Da and contains 2 additional hydrogen atoms relative to the hexaene comparator (MW 242.23 g/mol; exact mass 242.08037557 Da; 18 heavy atoms) [1][2]. This mass difference, while modest, is analytically resolvable by LCMS and serves as a definitive identity check when both scaffold types coexist in a screening library, preventing mix-ups that could confound SAR interpretation.

Molecular Mass
Analytical context
Target: MW 250.30 Da
Hexaene: MW 242.23 Da
ΔMW ≈ 8.07 Da
Reported mass difference supports LC-MS identity verification in compound libraries.
Resolvable by standard LC-MS; useful for inventory management.
Chemoinformatics Compound Registration Library Design

Applied Research and Procurement Use Cases for Ethyl 4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene-12-carboxylate Based on Evidence


Fragment-Based and Lead-Like Library Enrichment with Favorable Physicochemical Profile

With MW 250.30 g/mol, clogP 0.42, and full Ro5 compliance, this diene compound aligns with lead-like criteria more closely than the more lipophilic hexaene analog (XLogP3 1.5) [1][2]. Procurement for fragment-based screening decks or lead-optimization collections where low lipophilicity is mandated is directly supported by these computed parameters.

Negative Control Selection for GPR35 Antagonism Screening Cascades

The documented inactivity of this compound in a primary GPR35 antagonism assay [1] qualifies it as a structurally relevant negative control for tetraazatricyclo-based GPR35 campaigns. Its core scaffold mirrors active chemotypes, yet it lacks target engagement, enabling robust assay window determination without introducing confounding scaffold-hopping artifacts.

Chemical Probe Development Requiring Altered Hydrogen-Bonding Topology

The diene scaffold's 6 HBA count, versus 5 HBA for the hexaene comparator [1][2], provides an additional hydrogen-bond acceptor site. This difference is actionable for structure-based design programs where modulating HBA capacity is hypothesized to tune binding affinity or selectivity against targets with specific hydrogen-bonding demands.

Scaffold-Hopping and SAR Expansion Around Pyrazolo[1,5-a]pyrimidine Cores

As a partially saturated variant of the pyrazolo[1,5-a]pyrimidine-derived tetraazatricyclo system, this diene compound enables systematic SAR exploration of saturation effects on potency, selectivity, and ADME properties. Procuring it alongside the hexaene version supports matched-pair analysis to isolate the contribution of ring saturation to biological outcomes [1][2].

Application
Selection Property
Validation Focus
Lead-like library enrichment
Lead-like physicochemical profile (low lipophilicity)
LogP and Ro5 endpoint review
GPR35 screening cascade
Documented inactivity in GPR35 antagonism assay
Assay response confirmation (inactive baseline)
Hydrogen-bonding topology probe
Additional HBA site (6 vs. 5) in diene scaffold
Hydrogen-bonding impact on target binding/selectivity
Scaffold-hopping SAR studies
Diene saturation state vs. hexaene analog
Matched-pair analysis of saturation effects on potency/ADME
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